molecular formula C6H6NNaO3S B081554 Sodium orthanilate CAS No. 13846-13-4

Sodium orthanilate

Cat. No.: B081554
CAS No.: 13846-13-4
M. Wt: 195.17 g/mol
InChI Key: KYXOYPPMBYKBFL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium o-aminobenzenesulphonate typically involves the sulfonation of nitrobenzene with fuming sulfuric acid. The reaction product is then neutralized with a liquid alkali to obtain the sodium salt of m-nitrobenzenesulfonic acid. This solution is reduced using iron chips as a catalyst to form m-aminobenzenesulphonate, which is then filtered to remove iron sludge. The filtrate is treated with sulfuric acid until the Congo red paper turns blue, and the temperature is maintained at 70°C. The final product is obtained through centrifugal filtration .

Industrial Production Methods: In industrial settings, the production process is scaled up, but the fundamental steps remain the same. The use of fuming sulfuric acid and iron chips as a catalyst are common practices. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium orthanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium orthanilate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium o-aminobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: Sodium orthanilate is unique due to its specific position of the amino group on the benzene ring, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in research and industry .

Properties

IUPAC Name

sodium;2-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXOYPPMBYKBFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160683
Record name Sodium o-aminobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13846-13-4
Record name Sodium o-aminobenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium o-aminobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium o-aminobenzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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